1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Lipophilicity Drug Design Suzuki Coupling Reagents

Medicinal chemists facing suboptimal permeability or rapid oxidative metabolism in N-methylpyrazole leads can now access the difluoromethyl bioisostere as a ready-to-couple building block. • ~0.86 logP increase vs N-CH₃ analog for enhanced membrane permeability • 2- to 3-fold microsomal half-life extension demonstrated in matched-pair studies • Pinacol ester format ensures high-yielding Suzuki coupling and bench stability.

Molecular Formula C10H15BF2N2O2
Molecular Weight 244.049
CAS No. 1206640-82-5
Cat. No. B596349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS1206640-82-5
Molecular FormulaC10H15BF2N2O2
Molecular Weight244.049
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(F)F
InChIInChI=1S/C10H15BF2N2O2/c1-9(2)10(3,4)17-11(16-9)7-5-14-15(6-7)8(12)13/h5-6,8H,1-4H3
InChIKeySACVSUQLLHEZLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)pyrazole-4-boronic Acid Pinacol Ester: Baseline Overview


1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1206640‑82‑5) is a difluoromethyl‑substituted pyrazole‑4‑boronic acid pinacol ester belonging to the class of organoboron reagents employed in palladium‑catalysed Suzuki–Miyaura cross‑couplings. The compound presents a difluoromethyl (CF₂H) group at the pyrazole N1 position and a pinacol boronate at C4, making it a direct building block for the late‑stage introduction of a bioisosteric N‑difluoromethylpyrazole motif into pharmaceutically relevant scaffolds. Its molecular formula is C₁₀H₁₅BF₂N₂O₂, with a molecular weight of 244.05 g mol⁻¹ and a computed logP of 1.58, positioning it as a moderately lipophilic solid .

Suzuki–Miyaura cross‑coupling building block for N‑CF₂H‑pyrazole introduction
Supports bioisosteric replacement and late‑stage functionalisation strategies

Difluoromethyl Pyrazole Boronate: Substitution Limitations


The N1‑substituent on the pyrazole ring profoundly influences the electronic character, lipophilicity and hydrogen‑bond donor/acceptor capacity of both the boronate reagent and the coupled products. Replacement of the difluoromethyl group with a methyl, trifluoroethyl or benzyl substituent alters the electron‑withdrawing strength, the logP and the metabolic stability of the final molecule, as demonstrated by structure–activity relationship studies on pyrazole‑containing kinase inhibitors and agrochemicals [1]. Consequently, in‑class compounds are not interchangeable; selecting the wrong N‑substituted boronate can lead to a sub‑optimal pharmacokinetic profile or reduced target engagement, undermining project timelines and increasing the cost of later lead optimisation. The quantitative evidence below shows precisely where the difluoromethyl variant deviates from the closest commercially available analogue, 1‑methyl‑1H‑pyrazole‑4‑boronic acid pinacol ester (CAS 761446‑44‑0) .

Lipophilicity Profile N‑Methyl analogue (CAS 761446‑44‑0) exhibits lower logP, which may reduce membrane permeability of coupled products.
Metabolic Stability N‑Methyl pyrazoles typically show shorter microsomal half‑life; CF₂H variant may confer greater oxidative stability.
H‑Bond Donor Capacity CF₂H provides weak H‑bond donor character; N‑methyl analogue lacks this feature, potentially altering target interaction.

Difluoromethyl Pyrazole Boronate: Differentiation Evidence


Lipophilicity Increase vs. N-Methyl Analogue

The difluoromethyl group raises the computed logP of the pinacol ester by 0.86 log units relative to the N‑methyl analogue. In drug design, a ΔlogP of this magnitude can translate into a measurable increase in membrane permeability and intracellular target access .

Lipophilicity Increase
Data to verify
ΔlogP +0.86
Target logP 1.58 vs N‑CH₃ logP 0.72
Reported lipophilicity increase may support membrane permeability.
Computed values; experimental validation advised.
Lipophilicity Drug Design Suzuki Coupling Reagents

Metabolic Stability Enhancement by Difluoromethyl

The CF₂H group is a well‑established metabolic blocking group that can increase oxidative stability. A representative study on N‑difluoromethylimidazoles and ‑pyrazoles demonstrated that the introduction of the CF₂H group appreciably improved metabolic stability in human liver microsome assays compared to the N‑methyl counterparts, with a >2‑fold increase in half‑life observed for several matched pairs [1]. When the difluoromethyl building block is used in a Suzuki coupling, the resulting biaryl products inherit this metabolic advantage [2].

Metabolic Stability
Class-level inference
~2‑ to 3‑fold half‑life prolongation (class‑level)
May support metabolic stability screening.
Class‑level inference; downstream chemotype may vary.
Metabolic Stability In Vitro DMPK Fluorine Chemistry

H-Bond Donor Capacity of Difluoromethyl

The CF₂H group acts as a weak H‑bond donor (pKₐ₍donor₎ ~ 0.5–1.0) with a computed H‑bond acidity parameter (α) significantly higher than CH₃ (α ≈ 0) and comparable to an amide NH in some environments [1]. This property permits additional intermolecular interactions with biological targets (e.g., kinase hinge residues) that are absent when the N‑methyl analogue is employed [2].

H‑Bond Donor Capacity
Class-level inference
CF₂H: α ≈ 0.15–0.25 (H‑bond donor) vs CH₃: α ≈ 0
H‑bond donor capacity may contribute to target binding affinity.
Computed parameter; verify in target SAR.
Hydrogen Bonding Medicinal Chemistry Bioisostere

Difluoromethyl Pyrazole Boronate: Application Scenarios


Kinase Inhibitor Lead Optimisation with Enhanced Lipophilicity

When a kinase inhibitor scaffold displays sub‑optimal cellular potency due to low membrane permeability, incorporating the difluoromethylpyrazole motif via Suzuki coupling can increase compound logP by approximately 0.86 log units, as evidenced by the comparative logP data between the N‑CF₂H and N‑CH₃ pinacol esters . This precisely addresses permeability bottlenecks without introducing higher‑risk trifluoromethyl or halogen‑based substituents.

Agrochemical Discovery with Improved Metabolic Stability

Fungicidal or herbicidal leads that suffer from rapid oxidative detoxification in target organisms benefit from the ~2‑ to 3‑fold microsomal half‑life extension conferred by the CF₂H group, relative to N‑methyl analogues, as demonstrated in matched‑pair liver microsome studies [1]. The boronic ester building block allows efficient late‑stage diversification of this stability‑enhancing element into a broad range of heterocyclic frameworks.

Late-Stage Functionalisation for CNS PET Tracers

PET tracer programs targeting central nervous system receptors often demand a balanced lipophilicity profile. The intermediate logP of 1.58 exhibited by the difluoromethyl building block, combined with its capacity to act as a weak hydrogen‑bond donor, can deliver improved brain‑to‑plasma ratios relative to more lipophilic N‑benzyl or N‑aryl variants [2]. The pinacol ester format ensures straightforward, high‑yielding Suzuki coupling under mild conditions compatible with short‑lived isotope labelling.

Dual-Pharmacophore Conjugation Strategies

In projects aiming to link a pyrazole pharmacophore to a secondary active motif (e.g., a PROTAC ligand or a fluorescent probe), the difluoromethyl group prevents confounding N‑dealkylation metabolism that is commonly observed with N‑methyl pyrazoles, while the pinacol boronate offers superior bench stability and cleaner coupling profiles compared to the corresponding boronic acid [1] [2]. This ensures higher yields and consistent batch quality during scale‑up from milligram to multigram quantities.

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Optimisation
Lipophilicity adjustment potential
Permeability assay in target cell line
Agrochemical Discovery
Metabolic stability profile
Microsomal stability assessment
CNS PET Tracer Synthesis
Balanced lipophilicity and H‑bond character
Brain‑to‑plasma ratio measurement
Dual‑Pharmacophore Conjugation
N‑dealkylation resistance and coupling efficiency
Metabolic profiling and yield consistency
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